

2-(2,4-Diaminophenoxy)ethanol dihydrochloride solubility and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Cat. No.: B7797762

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of **2-(2,4-Diaminophenoxy)ethanol Dihydrochloride**

Authored by a Senior Application Scientist Foreword: Understanding the Molecule

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No. 66422-95-5) is a critical intermediate, primarily recognized for its role as a coupler in oxidative hair dye formulations.[\[1\]](#) [\[2\]](#) Its chemical structure, featuring a di-substituted phenyl ring, allows it to react with developers (like p-phenylenediamine) in the presence of an oxidizing agent (such as hydrogen peroxide) to form stable, long-lasting color molecules within the hair shaft.[\[2\]](#) For researchers and formulation scientists, a comprehensive understanding of its solubility and stability is not merely academic; it is fundamental to ensuring product efficacy, safety, and shelf-life. This guide synthesizes available technical data and outlines robust methodologies for evaluating these core parameters.

Section 1: Core Physicochemical Properties

Before delving into solubility and stability, it is crucial to establish the fundamental physicochemical identity of the compound. These properties are the baseline upon which all further analysis is built. The dihydrochloride salt form enhances the compound's aqueous solubility and stability compared to its free base.

Table 1: Physicochemical Characteristics of **2-(2,4-Diaminophenoxy)ethanol Dihydrochloride**

Property	Value	Source(s)
CAS Number	66422-95-5	[3][4]
Molecular Formula	$C_8H_{12}N_2O_2 \cdot 2HCl$ (or $C_8H_{14}Cl_2N_2O_2$)	[3][4]
Molecular Weight	241.11 - 241.12 g/mol	[3][4]
Appearance	Light grey to pale pink-grey crystalline powder	[1][4][5]
Melting Point	222-224°C	[1][2][4][6]
Purity (by HPLC)	Typically $\geq 98.5\%$	[1][2]
Storage Condition	Inert atmosphere, Room Temperature	[4][6][7][8]
Stability Note	Air Sensitive	[4][6][8]

Section 2: Solubility Profile

The solubility of an active ingredient dictates its formulation possibilities, bioavailability, and reaction kinetics. For **2-(2,4-Diaminophenoxy)ethanol dihydrochloride**, its performance in aqueous-based hair dye systems is directly tied to its water solubility.

Quantitative Solubility Data

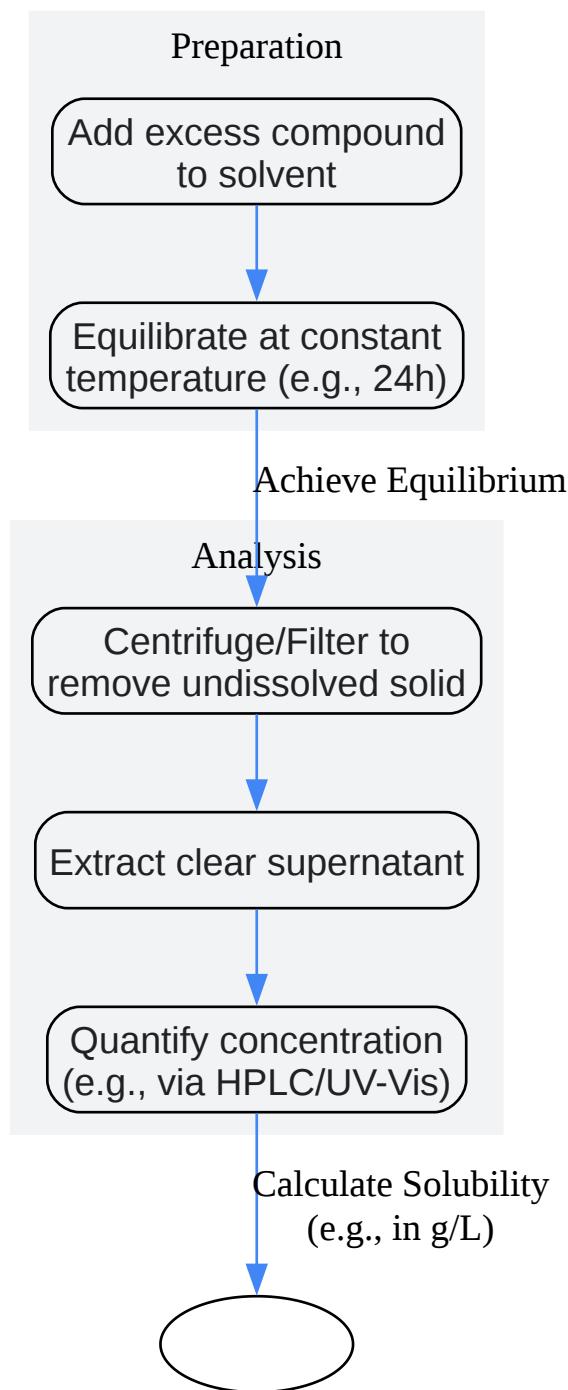
The compound exhibits high solubility in water, a critical feature for its application in aqueous cosmetic formulations. Its solubility in polar organic solvents is also noteworthy, providing flexibility for creating concentrated stock solutions for research and analytical purposes.

Table 2: Solubility Data

Solvent	Solubility	Temperature	Source(s)
Water	425 g/L	20°C	[4][5][6][9]
DMSO	≥ 10 g/100 mL (Slightly soluble)	20°C	[6][8][9]
Methanol	Soluble (Slightly)	Not Specified	[4][6][8]
Ethanol	≤ 1 g/100 mL (Soluble)	Not Specified	[1][9]
Acetone	Soluble	Not Specified	[1]
Chloroform	Soluble	Not Specified	[1]

Note: Contradictory data exists regarding water solubility, with one source suggesting insolubility[1]. However, multiple other sources confirm high aqueous solubility, which is consistent with the nature of a dihydrochloride salt.

Causality and Formulation Insights


The high aqueous solubility (425 g/L) is a direct consequence of its salt form. The two hydrochloride moieties ensure that the amine functional groups are protonated, rendering the molecule highly polar and readily solvated by water. This is advantageous in hair dye formulations, which are typically aqueous emulsions or gels, allowing for homogenous mixing and consistent application.

The solubility in solvents like DMSO and methanol is crucial for analytical method development, enabling the preparation of concentrated stock solutions for HPLC and other assays.

Experimental Protocol: Equilibrium Solubility Determination

This protocol provides a reliable method for verifying solubility data in-house. The principle is to create a saturated solution and quantify the dissolved solute.

Workflow: Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for equilibrium solubility assessment.

Step-by-Step Methodology:

- Preparation: Add an excess amount of **2-(2,4-Diaminophenoxy)ethanol dihydrochloride** to a known volume of the solvent (e.g., deionized water) in a sealed vial. The excess solid should be clearly visible.
- Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 20°C or 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: Remove the vial and allow it to stand at the same temperature. Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the solvent.
- Quantification: Carefully withdraw a precise volume of the clear supernatant. Dilute this aliquot with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.
- Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Section 3: Stability Profile

Stability testing is the cornerstone of drug development and chemical safety, providing critical information on how a substance's quality varies over time under the influence of environmental factors.^[10] For **2-(2,4-Diaminophenoxy)ethanol dihydrochloride**, stability is paramount not only for determining shelf-life but also for preventing the formation of potentially sensitizing or toxic degradation products.^[2]

General Stability and Storage

The compound is noted as being "Air Sensitive"^{[4][6][8]}, which implies a susceptibility to oxidation. The diaminophenoxy moiety is electron-rich and can be prone to oxidative degradation, which may lead to color changes and the formation of impurities.

Recommended Storage Conditions:

- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[4][6][8]
- Temperature: Store in a cool, dry, and well-ventilated place at room temperature.[3][5][7]
- Container: Keep the container tightly closed and properly labeled.[3][7]

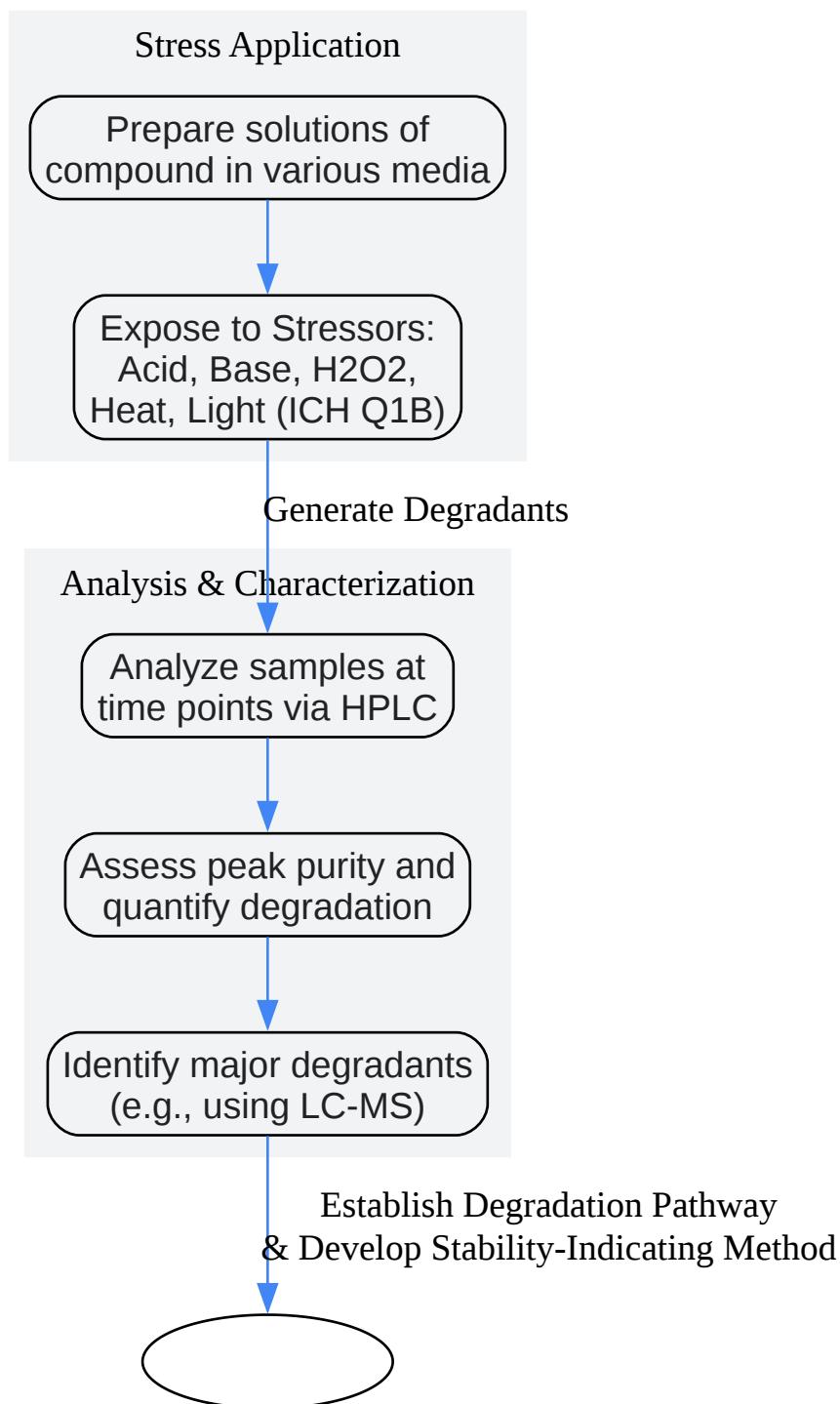
Solution Stability

Data from the Scientific Committee on Consumer Safety (SCCS) provides specific insights into the compound's stability in solution, which is highly relevant for both analytical work and liquid formulations.

- Aqueous Solution: At concentrations of 0.1 and 200 mg/mL, the compound is stable for up to 6 hours at room temperature and for 9 days at +4°C when protected from light and under an inert gas atmosphere.[9][11]
- DMSO Solution: At concentrations of 5, 50, and 100 mg/mL, the compound is stable for up to 4 hours at room temperature when protected from light and under an inert gas atmosphere. [9][11]

Insight: The limited stability at room temperature, especially in DMSO, underscores the need to prepare solutions fresh for analytical testing and to store stock solutions under refrigerated and protected conditions.

Forced Degradation Studies: A Proactive Approach


Forced degradation (or stress testing) is an essential process where a compound is intentionally exposed to conditions more severe than accelerated stability testing.[10][12] The goal is to identify likely degradation products and establish degradation pathways. This information is fundamental for developing stability-indicating analytical methods—methods that can accurately measure the active ingredient without interference from any degradants.[13]

Typical Stress Conditions for Forced Degradation:

- Acid/Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

- Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H_2O_2), often at room or elevated temperature.[[14](#)]
- Thermal Stress: Exposing the solid compound to dry heat (e.g., $>50^\circ C$).[[13](#)]
- Photostability: Exposing the compound (both solid and in solution) to controlled light conditions as specified by ICH Q1B guidelines.

Logical Workflow: Forced Degradation Study

[Click to download full resolution via product page](#)

Caption: Logical workflow for a forced degradation study.

Experimental Protocol: General Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways of **2-(2,4-Diaminophenoxy)ethanol dihydrochloride**.

Step-by-Step Methodology:

- Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for analysis.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Withdraw and neutralize aliquots with HCl at the same time points.
- Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor over time (e.g., up to 24 hours).
- Thermal Degradation: Store the solid powder in an oven at a high temperature (e.g., 80°C) for a set period. Also, reflux the stock solution for several hours.
- Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.
- Analysis: Analyze all stressed samples, alongside a non-degraded control, using a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector.
 - Objective: Aim for 5-20% degradation of the parent compound.
 - Evaluation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Check the peak purity of the parent peak to ensure the

method is specific.

- Mass Balance: Ensure that the total response (parent + degradants) remains reasonably constant, demonstrating that all significant degradation products are being detected.

Section 4: Conclusion

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a compound with well-defined physicochemical properties that make it highly suitable for its intended use in oxidative hair dyes. Its high water solubility facilitates its incorporation into aqueous formulations. While the compound is stable under recommended storage conditions—cool, dry, and under an inert atmosphere—it is sensitive to air and has limited stability in solution at room temperature, necessitating careful handling and fresh preparation of analytical and formulation samples. A systematic approach to stability testing, including forced degradation studies, is essential for any researcher or developer to ensure the creation of a safe, effective, and stable final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]
- 2. innospk.com [innospk.com]
- 3. jayorganics.com [jayorganics.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. zhishangbio.com [zhishangbio.com]
- 9. health.ec.europa.eu [health.ec.europa.eu]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. ec.europa.eu [ec.europa.eu]
- 12. biopharminternational.com [biopharminternational.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. biomedres.us [biomedres.us]
- To cite this document: BenchChem. [2-(2,4-Diaminophenoxy)ethanol dihydrochloride solubility and stability]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7797762#2-2-4-diaminophenoxy-ethanol-dihydrochloride-solubility-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com